molecular formula C20H17ClN2O4 B2457215 N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide CAS No. 477864-93-0

N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide

Cat. No.: B2457215
CAS No.: 477864-93-0
M. Wt: 384.82
InChI Key: XRVCSYSSYHBGSE-UHFFFAOYSA-N
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Description

N-[5-Acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide is a chemical compound offered for scientific research and development. The compound has been referenced in scientific literature, but its specific biological activity, mechanism of action, and primary research applications are areas for further investigation . Researchers are exploring its potential based on its complex molecular structure, which features a dihydropyridinone core substituted with acetyl, furanylmethyl, and 4-chlorobenzamide groups. This structure suggests potential for interaction with various biological targets, making it a candidate for use in medicinal chemistry and drug discovery projects. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-acetyl-1-(furan-2-ylmethyl)-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-12-17(13(2)24)10-18(20(26)23(12)11-16-4-3-9-27-16)22-19(25)14-5-7-15(21)8-6-14/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCSYSSYHBGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide, also known by its CAS number 477864-93-0, is a synthetic compound with potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H18ClN3O3
  • Molecular Weight : 373.82 g/mol

Structural Features

The compound features a pyridine ring, a furan moiety, and an acetyl group, contributing to its potential reactivity and biological interactions.

Anticancer Potential

Several studies suggest that compounds containing pyridine rings can act as effective anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells. A comparative study of related compounds showed that modifications in the molecular structure could enhance cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer) .

Case Studies

  • Study on Pyridine Derivatives : A study investigated the anticancer activity of various pyridine derivatives, revealing that structural modifications significantly influenced their efficacy against human glioma cell lines. The findings suggest that the introduction of different functional groups can modulate biological activity .
  • Furan-Based Compounds : Another research focused on furan-containing compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. This study emphasizes the role of furan in enhancing the bioactivity of synthetic compounds .

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties. Similar compounds have been identified as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This property could have implications for drug interactions and metabolic pathways .

Safety and Toxicity

The compound is classified as an irritant (GHS07 hazard classification). Safety data sheets recommend handling it with care due to potential acute toxicity upon ingestion or skin contact .

Toxicological Studies

While specific toxicological data for this compound are scarce, related compounds have shown varying degrees of toxicity depending on their structure and functional groups. It is essential to conduct thorough toxicological assessments before considering clinical applications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide exhibit significant anticancer properties. For instance, derivatives of pyridine-based compounds have shown promising results against various cancer cell lines, including:

  • SNB-19
  • OVCAR-8
  • NCI-H40

In vitro studies reported percent growth inhibitions (PGIs) of over 85% against these cell lines, suggesting strong anticancer potential .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses efficacy against both bacterial and fungal strains. The biological activity of similar compounds was assessed through primary in vitro screening against pathogens such as:

  • Mycobacterium tuberculosis
  • Staphylococcus aureus
  • Candida albicans

These studies demonstrated that certain derivatives exhibited antimicrobial activities comparable to established antibiotics like isoniazid and fluconazole .

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound may act as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The anti-inflammatory potency was evaluated using computational methods, indicating that further structure optimization could enhance its therapeutic profile .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega investigated various derivatives of pyridine compounds for their anticancer activity. The results highlighted that modifications to the furan and pyridine rings significantly influenced their efficacy against breast cancer cells (MDA-MB-231), with some compounds achieving over 70% inhibition .

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of related compounds, a series of synthesized benzamide derivatives were tested against multiple strains. The findings revealed that certain derivatives exhibited higher activity than traditional antibiotics, underscoring the potential of these compounds in developing new antimicrobial agents .

Case Study 3: In Silico Anti-inflammatory Studies

A computational analysis aimed at identifying potential anti-inflammatory agents included this compound. The study utilized molecular docking techniques to predict binding affinities to 5-LOX, suggesting promising candidates for further experimental validation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring’s electron-deficient nature facilitates SNAr at positions activated by electron-withdrawing groups. For example:

  • Chlorine displacement : The 4-chlorobenzamide moiety undergoes substitution with amines or alkoxides under basic conditions. In related compounds, 4-chlorophenyl groups react with morpholine or piperazine at 80–100°C in DMF to yield substituted derivatives .

  • Pyridine ring activation : The acetyl and oxo groups at positions 5 and 2 enhance electrophilicity at C-4 and C-6, enabling reactions with nucleophiles like hydrazines or thiols .

Amide Hydrolysis and Functionalization

The carboxamide group participates in hydrolysis and alkylation:

  • Acidic/basic hydrolysis : Treatment with HCl (6M, reflux) or NaOH (10%, 80°C) cleaves the amide bond, yielding 4-chlorobenzoic acid and the corresponding aminopyridine .

  • Reductive alkylation : Sodium cyanoborohydride and formaldehyde selectively methylate the secondary amine at the pyridine’s N-1 position, as observed in structurally analogous compounds .

Reduction and Oxidation

  • Catalytic hydrogenation : Pd/C or Raney Ni in ethanol reduces the dihydropyridine ring to a tetrahydropyridine derivative, enhancing solubility .

  • Oxidation of the acetyl group : The 5-acetyl substituent is oxidized to a carboxylic acid using KMnO₄ (pH 9–10, 60°C), forming 5-carboxy derivatives .

Condensation Reactions

The acetyl group undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. For example:

  • Reaction with hydrazine hydrate (EtOH, reflux) yields a hydrazone derivative, which cyclizes to pyrazolo[3,4-b]pyridines under acidic conditions.

Furan Ring Reactivity

The 2-furylmethyl group participates in:

  • Diels-Alder reactions : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

  • Oxidation : MnO₂ oxidizes the furan ring to a γ-ketoaldehyde, enabling further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the pyridine or benzamide moieties:

  • Suzuki coupling : The 4-chlorophenyl group reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl derivatives .

  • Buchwald-Hartwig amination : Introduces aryl/alkyl amines at the pyridine’s C-4 position using Xantphos/Pd₂(dba)₃ .

Tautomerism and Rearrangements

  • Keto-enol tautomerism : The 2-oxo-1,2-dihydropyridine ring equilibrates between keto and enol forms, influencing reactivity in acidic/basic media .

  • Ring contraction : Under strong bases (e.g., KOtBu), the pyridine ring undergoes contraction to pyrrole derivatives, as seen in related dihydropyridines .

Reaction Data Table

Reaction Type Conditions Product Yield Source
SNAr (Cl displacement)Piperazine, DMF, 100°C, 12h4-(Piperazin-1-yl)benzamide derivative78%
Amide hydrolysis6M HCl, reflux, 6h4-Chlorobenzoic acid + aminopyridine92%
Reductive alkylationHCHO, NaCNBH₃, MeOH, rt, 24hN-Methylated pyridine derivative65%
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, 80°C, 8h4-Biphenylcarboxamide85%
Diels-AlderMaleic anhydride, toluene, 110°C, 4hBicyclic γ-ketoaldehyde adduct58%

Key Mechanistic Insights

  • Steric effects : The 2-furylmethyl group hinders reactions at the pyridine’s N-1 position, favoring C-4/C-6 substitutions.

  • Electronic effects : The electron-withdrawing acetyl and oxo groups direct electrophiles to the pyridine’s para positions .

Q & A

Q. How can machine learning improve the design of derivatives with enhanced activity or reduced toxicity?

  • Train models on datasets of structural analogs (e.g., PubChem BioAssay) to predict ADMET properties. Validate top candidates via synthesis and in vitro testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.